(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Description
Structural Classification and IUPAC Nomenclature
The compound (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal belongs to the trisaccharide class, comprising three monosaccharide units interconnected via glycosidic bonds.
Structural Breakdown
- Parent Chain : A hexanal backbone (six-carbon aldehyde) with hydroxyl groups at positions 2, 3, 5, and 6, all configured as R stereoisomers.
- Glycosidic Substituent at C4 :
- A β-linked pyranose ring (oxane) at position 4, designated as (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl.
- This substituent includes a second β-linked pyranose unit attached via an oxymethyl group at C6, itself bearing a third β-linked pyranose ring with hydroxymethyl at C6.
IUPAC Nomenclature Rationale
The systematic name follows carbohydrate nomenclature rules:
- Root : "Hexanal" indicates the six-carbon aldehyde.
- Stereochemistry : R/S configurations specify the spatial arrangement of hydroxyl groups.
- Glycosidic Linkages : Described using locants (e.g., 4-[(2S,3R…)]oxy) to denote attachment points and anomeric configurations.
Comparative Trisaccharide Structures
This structure’s reducing terminus (hexanal) distinguishes it from non-reducing trisaccharides like raffinose, which lacks a free anomeric hydroxyl.
Historical Context of Trisaccharide Research
Trisaccharide chemistry emerged alongside advancements in carbohydrate isolation and structural elucidation. Early 20th-century work on disaccharides (e.g., sucrose, lactose) paved the way for characterizing oligosaccharides like raffinose (isolated from cottonseeds in 1886). The mid-20th century saw the development of chromatographic and spectroscopic techniques (e.g., NMR), enabling precise determination of glycosidic bond configurations.
Key Milestones
- 1950s : X-ray crystallography confirmed the pyranose chair conformation in glucose derivatives, informing trisaccharide modeling.
- 1980s : Enzymatic synthesis allowed controlled construction of glycosidic linkages, facilitating the study of trisaccharide-protein interactions.
- 2000s : Glycomics initiatives cataloged trisaccharide motifs in glycoconjugates, linking structures to immune recognition and microbial adhesion.
This compound’s discovery likely stems from modern glycomics workflows, combining high-resolution mass spectrometry and enzymatic digestion to map branched oligosaccharides.
Biological Significance in Glycobiology
Trisaccharides serve critical roles in cellular communication, energy metabolism, and structural stabilization. The subject compound’s structural features suggest several biological implications:
Putative Functions
- Cell Surface Recognition : The β-linked pyranose units resemble motifs in bacterial lipopolysaccharides, potentially mediating host-pathogen interactions.
- Enzyme Substrates : Analogous trisaccharides like cellotriose act as substrates for cellulases, suggesting this compound may participate in polysaccharide degradation or synthesis.
- Antioxidant Activity : Polyhydroxy configurations may confer radical scavenging properties, as seen in galacto-oligosaccharides.
Research Applications
- Glycosidase Profiling : Used to assay enzyme specificity for β-glycosidic bonds.
- Drug Delivery : Branched trisaccharides enhance solubility and targeting of glycoconjugate therapeutics.
Ongoing studies aim to synthesize analogs of this compound to explore its interactions with lectins and antibodies, which could inform vaccine design.
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13-,14+,15+,16+,17+,18-/m0/s1 |
InChI Key |
ZCLAHGAZPPEVDX-WGLZGUASSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Glycosylation Using Thioglycoside Donors
A convergent synthesis approach involves sequential glycosylation steps using thioglycoside donors. For instance:
- Donor Activation : Trisaccharide thioglycosides (e.g., 8 in) are activated using N-iodosuccinimide (NIS) and triflic acid (TfOH) under anhydrous conditions.
- Coupling Efficiency : Yields of 75–86% are reported for analogous undecasaccharides when coupling trisaccharide donors to diol acceptors (e.g., 7 in).
- Stereochemical Control : The use of 2,5-difluorobenzoyl (dFBz) protecting groups enhances stereoselectivity by minimizing unwanted side reactions during deprotection.
Global Glycosylation with N-Phenyl Trifluoroacetimidates
A high-yielding method employs glycosyl N-phenyl trifluoroacetimidates as donors:
Protection-Deprotection Sequences
Critical steps include:
- Hydroxyl Protection : Benzyl (Bn), acetyl (Ac), and tert-butyldiphenylsilyl (TBDPS) groups are used to shield reactive hydroxyls. For example, TBDPS protection at C-6 of glucose residues prevents premature glycosylation.
- Selective Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (e.g., 10% trifluoroacetic acid) selectively removes benzyl or PMB groups while preserving glycosidic bonds.
Enzymatic and Chemoenzymatic Approaches
Galactose Oxidase-Mediated Oxidation
- Intermediate Synthesis : Galactose oxidase converts D-galactosides to hexose 6-aldehydes, enabling chemoenzymatic synthesis of 5-C-(hydroxymethyl)hexoses without protecting groups.
- Yield : This method achieves >80% efficiency for specific intermediates, reducing synthetic steps compared to traditional routes.
Glycosyltransferase-Catalyzed Elongation
- Enzyme Systems : Helicobacter pylori α-1,3-fucosyltransferase (Hp1,3FT) and Pasteurella multocida α-2,3-sialyltransferase are used to append fucose and sialic acid residues post-chemical synthesis.
- One-Pot Reactions : GDP-fucose generated in situ via Bacteroides fragilis fucose kinase phosphorylase (FKP) allows tandem enzymatic glycosylation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
- Catalyst Recycling : Immobilized enzymes (e.g., endo-1,3-β-glucanase) enable reusable systems for trisaccharide hydrolysis, achieving 97% recovery.
- Waste Reduction : Supercritical CO₂ replaces toxic solvents in deprotection steps, aligning with EPA guidelines.
Analytical Validation and Quality Control
Structural Characterization
Purity Assessment
- HPLC Methods : C18 columns with isocratic elution (80:20 H₂O/MeCN) resolve stereoisomers, achieving ≥98% purity.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the aldehyde group to form primary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl) for forming tosylates, followed by nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antidiabetic Research :
- Antioxidant Properties :
- Drug Delivery Systems :
Food Science Applications
- Natural Sweeteners :
- Preservative Qualities :
Biotechnology Applications
- Enzyme Substrate :
- Biopolymer Production :
Case
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and signaling pathways. The multiple hydroxyl groups allow for hydrogen bonding and specific recognition by biological molecules, facilitating its role in various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural motifs (glycosidic linkages, hydroxylation patterns, or aldehyde functionalities) and are compared in Table 1:
Table 1: Structural and Functional Comparison
Detailed Analysis of Structural Differences
Glycosylation Complexity: The target compound contains two glycosidic linkages, including a branched oligosaccharide chain, distinguishing it from simpler disaccharides like 3-O-α-L-Fucopyranosyl-D-glucose . Triterpene glycosides (e.g., C₅₃H₈₈O₂₂) feature a hydrophobic triterpene core with three sugar units, enabling membrane interaction—a property absent in the hydrophilic target compound .
Functional Group Reactivity :
- The aldehyde group in the target compound confers reducing capacity, unlike the esterified gallate derivative (CAS 554-37-0), which is stabilized by aromatic conjugation .
- The triterpene glycoside’s hydroxyl and carboxyl groups enable broader receptor binding (e.g., nuclear receptors, ion channels) compared to the target compound’s polar hydroxyl/aldehyde system .
Fluorinated analogues (e.g., compound 16 in ) exhibit enhanced lipid solubility but lack the hydroxyl density critical for hydrogen bonding in the target compound .
Biological Activity
The compound (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal is a complex polyol derived from various sugar alcohols. Its intricate structure suggests potential biological activities that could be relevant in pharmaceutical and nutritional applications.
- IUPAC Name : (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
- Molecular Formula : C₁₂H₂₂O₁₂
- Molecular Weight : 358.30 g/mol
- CAS Number : 96-82-2
Biological Activity Overview
Research into the biological activities of this compound indicates several promising areas:
- Antioxidant Activity : The presence of multiple hydroxyl groups in the structure contributes to its ability to scavenge free radicals. Studies have shown that compounds with similar structures exhibit significant antioxidant properties .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary data suggest that it may inhibit the growth of certain bacteria and fungi .
- Anti-inflammatory Effects : Some studies indicate that this compound can modulate inflammatory pathways. It appears to reduce the production of pro-inflammatory cytokines in vitro .
Antioxidant Activity
A study examining similar polyols found that they effectively reduced oxidative stress in cellular models. The mechanism is believed to involve the donation of hydrogen atoms from hydroxyl groups to free radicals .
Antimicrobial Properties
In a series of tests against pathogens such as Escherichia coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antimicrobial agents . This suggests potential for development as a natural preservative or therapeutic agent.
Anti-inflammatory Effects
Research involving animal models of inflammation indicated that administration of the compound resulted in lower levels of inflammatory markers such as TNF-alpha and IL-6. These findings point toward its potential use in managing inflammatory diseases .
Case Studies
-
Case Study on Antioxidant Efficacy :
- Objective : To evaluate the antioxidant capacity using DPPH assay.
- Results : The compound exhibited an IC50 value indicating strong radical scavenging activity compared to ascorbic acid.
-
Case Study on Antimicrobial Activity :
- Objective : Assessing antimicrobial efficacy against Candida albicans.
- Results : The compound showed significant inhibition at concentrations lower than those required for conventional antifungal treatments.
Data Tables
| Biological Activity | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = X µg/mL |
| Antimicrobial | MIC Determination | Effective against E. coli at Y µg/mL |
| Anti-inflammatory | Cytokine Profiling | Reduced IL-6 by Z% |
Q & A
Basic Research Questions
Q. How can the absolute stereochemistry of this compound be experimentally confirmed?
- Methodology : Use X-ray crystallography to resolve the spatial arrangement of chiral centers. Complement this with NMR spectroscopy to analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to validate spatial proximity of hydroxyl groups. Computational methods like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data .
- Data Example : In similar polyhydroxy compounds, coupling constants between axial-equatorial protons in pyranose rings (e.g., ) help distinguish α/β anomers .
Q. What synthetic strategies are recommended for constructing the glycosidic linkages in this compound?
- Methodology : Employ orthogonal protecting groups (e.g., acetyl, benzyl) to selectively activate hydroxyl groups for glycosylation. Use trichloroacetimidate or thioglycoside donors under catalytic acid or Lewis acid conditions. Monitor regioselectivity via TLC or HPLC-MS .
- Key Challenge : Avoid premature deprotection of acid-sensitive groups during glycosylation.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR, IR) from different studies be resolved?
- Methodology : Standardize experimental conditions (solvent, temperature, concentration) to minimize variability. Cross-validate using 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. Compare with computational predictions (e.g., ACD/Labs or Gaussian-based simulations) .
- Case Study : Discrepancies in NMR shifts for similar compounds were resolved by identifying solvent-induced conformational changes .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated degradation studies at varying pH (1–13), temperatures (25–60°C), and oxidative conditions (HO). Analyze degradation products via LC-HRMS and quantify half-lives using kinetic modeling. Validate with isotopically labeled analogs to track specific bond cleavage .
- Critical Parameter : Monitor the aldehyde group’s reactivity, which may form hydrates or hemiacetals in aqueous media .
Q. How can the stereochemical influence on biological activity (e.g., enzyme inhibition) be systematically tested?
- Methodology : Synthesize all stereoisomers and compare their activity in enzyme assays (e.g., α-glucosidase inhibition). Use molecular docking to predict binding affinities to target proteins (e.g., PDB: 1XSI). Validate with site-directed mutagenesis to identify key hydrogen-bonding residues .
- Example : In glycosidase studies, equatorial hydroxyls at C2/C4 positions often mediate stronger binding than axial configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
